molecular formula C6H5NO3 B6150852 5-formyl-1H-pyrrole-3-carboxylic acid CAS No. 946847-30-9

5-formyl-1H-pyrrole-3-carboxylic acid

Cat. No. B6150852
CAS RN: 946847-30-9
M. Wt: 139.1
InChI Key:
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Description

5-Formyl-1H-pyrrole-3-carboxylic acid (5-FCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a heterocyclic compound with a molecular formula of C6H5NO2 and is classified as an aromatic carboxylic acid. The compound is an important intermediate in the synthesis of a variety of biologically active compounds, such as antibiotics, insecticides, and anti-cancer drugs. 5-FCA is also used in the synthesis of polymeric materials, dyes, and other organic compounds.

Scientific Research Applications

5-formyl-1H-pyrrole-3-carboxylic acid is widely used in scientific research, particularly in the field of organic chemistry. It is used as an intermediate in the synthesis of a variety of biologically active compounds, such as antibiotics, insecticides, and anti-cancer drugs. In addition, 5-formyl-1H-pyrrole-3-carboxylic acid is used in the synthesis of polymeric materials, dyes, and other organic compounds. Furthermore, it is used in the synthesis of a variety of heterocyclic compounds, such as pyrrolidines, pyridines, and imidazoles.

Mechanism of Action

5-formyl-1H-pyrrole-3-carboxylic acid is an organic compound that is used as an intermediate in the synthesis of a variety of biologically active compounds. The mechanism of action of 5-formyl-1H-pyrrole-3-carboxylic acid is not fully understood, but it is believed that it acts as a catalyst for the formation of other compounds. It is believed that the reaction of 5-formyl-1H-pyrrole-3-carboxylic acid with other compounds results in the formation of a reactive intermediate, which can then react with other compounds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-formyl-1H-pyrrole-3-carboxylic acid are not fully understood. However, it is believed that the compound can act as a catalyst for the formation of other compounds, which can in turn have a variety of biochemical and physiological effects. For example, 5-formyl-1H-pyrrole-3-carboxylic acid has been shown to have antibacterial activity and can be used in the synthesis of antibiotics. In addition, 5-formyl-1H-pyrrole-3-carboxylic acid has been shown to have anti-cancer activity and can be used in the synthesis of anti-cancer drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-formyl-1H-pyrrole-3-carboxylic acid in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. In addition, the compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, the compound is not very reactive, making it difficult to use in reactions with other compounds.

Future Directions

There are a variety of potential future directions for the use of 5-formyl-1H-pyrrole-3-carboxylic acid in scientific research and laboratory experiments. For example, the compound could be used in the synthesis of a variety of biologically active compounds, such as antibiotics, insecticides, and anti-cancer drugs. In addition, the compound could be used in the synthesis of polymeric materials, dyes, and other organic compounds. Furthermore, the compound could be used in the synthesis of a variety of heterocyclic compounds, such as pyrrolidines, pyridines, and imidazoles. Finally, the compound could be used in the development of new and improved catalysts for organic synthesis.

Synthesis Methods

The most commonly used method for the synthesis of 5-formyl-1H-pyrrole-3-carboxylic acid is the reaction between pyrrole and formic acid in the presence of a catalyst. This reaction is known as the Kolbe-Schmitt reaction. The reaction is typically carried out in an aqueous medium, and the reaction temperature is usually kept below 100°C. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to neutralize the formic acid and to promote the formation of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-formyl-1H-pyrrole-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a pyrrole ring, and the oxidation of an aldehyde group to a carboxylic acid group.", "Starting Materials": ["4-formyl-1H-pyrrole-3-carboxylic acid", "methanol", "sodium hydroxide", "acetic anhydride", "acetic acid", "ammonium chloride", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "hydrogen peroxide"], "Reaction": ["Protection of the carboxylic acid group by reaction with methanol and sodium hydroxide to form the methyl ester intermediate", "Formation of the pyrrole ring by reaction of the methyl ester intermediate with acetic anhydride and ammonium chloride in the presence of sulfuric acid", "Oxidation of the aldehyde group to a carboxylic acid group by reaction with sodium nitrite and sodium sulfite in the presence of sulfuric acid", "Neutralization of the reaction mixture with sodium carbonate to form the final product, 5-formyl-1H-pyrrole-3-carboxylic acid"] }

CAS RN

946847-30-9

Product Name

5-formyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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